molecular formula C9H9NO3 B094914 2-Allyl-4-nitrophenol CAS No. 19182-96-8

2-Allyl-4-nitrophenol

Cat. No. B094914
CAS RN: 19182-96-8
M. Wt: 179.17 g/mol
InChI Key: CTLDTPXQBNNIPP-UHFFFAOYSA-N
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Description

2-Allyl-4-nitrophenol is a chemical compound that is part of a broader class of nitrophenols. These compounds are characterized by a nitro group (-NO2) attached to a phenolic ring. The presence of the allyl group (a three-carbon chain with a double bond) adds to the reactivity and potential applications of the compound. Although the provided papers do not directly discuss 2-Allyl-4-nitrophenol, they offer insights into related compounds and their properties, which can be extrapolated to understand the behavior and characteristics of 2-Allyl-4-nitrophenol.

Synthesis Analysis

The synthesis of related compounds, such as 4-substituted 2-allylphenols, involves the manipulation of the allyl group and the introduction of various substituents on the phenolic ring . For instance, the synthesis of 4-allyl-2-methoxy-6-aminophenol from natural eugenol involves nitration followed by reduction, indicating a potential pathway for synthesizing nitrophenol derivatives . Additionally, the preparation of 2,3-dihydrofurans from allylic nitro compounds through a palladium-catalyzed reaction suggests that allylic nitro compounds are versatile intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives can be complex, with intramolecular hydrogen bonding playing a significant role in their conformation and reactivity. For example, 4-substituted 2-allylphenols exhibit intramolecular OH-π hydrogen bonding, which affects their energy and structure . The crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol reveals the existence of zwitterionic forms and highlights the importance of hydrogen bonding in the solid state .

Chemical Reactions Analysis

Chemical reactions involving nitrophenol derivatives can be diverse. The photochemical properties of 2-azido-4-nitrophenol, for example, have been studied, showing the formation of nitrene intermediates upon irradiation with visible light . This suggests that nitrophenol derivatives can undergo photochemical reactions, potentially leading to the formation of covalent bonds with proteins or other molecules. The [2,3]-sigmatropic rearrangement of allylic nitro compounds also demonstrates the reactivity of these compounds under certain conditions, leading to the formation of rearranged alcohols and carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, boiling point, and reactivity. For instance, the intramolecular hydrogen bonding in 4-substituted 2-allylphenols can influence their spectroscopic properties and reactivity towards other molecules . The effects of oxygen and solvents like 2-propanol on the photonitration of phenol indicate that environmental factors can significantly impact the chemical behavior of nitrophenols .

Scientific Research Applications

  • Synthesis of Derivatives from Natural Eugenol : Research on synthesizing derivatives of eugenol, such as 4-allyl-2-methoxy-6-nitrophenol, indicates the transformation of eugenol to its derivatives, which could be used as a reference for further applications (Sudarma, Ulfa, & Sarkono, 2010).

  • Toxicity and Degradability in Anaerobic Systems : A study on the toxic effects and degradability of nitrophenols, including 4-nitrophenol, in anaerobic systems, shows their significance as industrial organic compounds. The research also explores their transformation under anaerobic conditions (Uberoi & Bhattacharya, 1997).

  • Effects on Acetate Utilizing Methanogenic Systems : Another study focuses on the toxic effects of nitrophenols on acetate enrichment in methanogenic systems, highlighting their widespread use in manufacturing various products and the need for information on their impact on anaerobic systems (Podeh, Bhattacharya, & Qu, 1995).

  • Nanocatalytic Assemblies for Reduction : Research on the catalytic reduction of nitrophenols using nanocatalytic systems underlines the importance of nitrophenol as a carcinogenic pollutant and discusses advanced removal methodologies (Din et al., 2020).

  • Antifungal Activity of Eugenol Analogues : A study investigating the antifungal properties of eugenol and its synthetic analogues, including derivatives of 4-allyl-2-methoxy-5-nitrophenol, provides insights into their potential antifungal applications (Carrasco et al., 2012).

  • Magnetic Nanocatalyst for Reduction of Nitrophenol Compounds : Research on Fe@Au bimetallic nanoparticles involved graphene oxide as a catalyst for the reduction of nitrophenol compounds, including 2-nitrophenol, offers insights into the potential industrial applications of these nanomaterials (Gupta et al., 2014).

  • Photochemistry of Nitrophenol Molecules and Clusters : This study explores the structure and photodynamics of nitrophenol molecules and clusters, addressing how molecular photodynamics can be controlled by specific inter- and intramolecular interactions (Grygoryeva et al., 2016).

Safety And Hazards

While specific safety data for 2-Allyl-4-nitrophenol is not available, nitrophenols are generally considered hazardous. They can be toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Research on nitrophenols, including 2-Allyl-4-nitrophenol, is ongoing. One area of interest is the development of new synthetic routes for functionalized aniline derivatives . Another promising direction is the exploration of nanostructured materials for the catalytic reduction of nitrophenols .

properties

IUPAC Name

4-nitro-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2,4-6,11H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLDTPXQBNNIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293131
Record name 2-allyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-4-nitrophenol

CAS RN

19182-96-8
Record name NSC87350
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-allyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of allyl 4-nitrophenyl ether (78 g) and diphenyl ether (150 ml) was heated at 250° C. for 30 minutes. The reaction mixture was cooled to ambient temperature, and partitioned between diethyl ether and 2M aqueous sodium hydroxide solution. The aqueous layer was separated and acidified to pH3 with concentrated hydrochloric acid. The aqueous mixture was extracted with ethyl acetate the ethyl acetate extract dried (MgSO4) and evaporated. The residue was purified by column chromatography on silica gel (Merck 7736) using a gradient of 0% to 20% methanol in dichloromethane as eluent to give 2-allyl-4-nitrophenol (21.4 g); microanalysis, found: C, 60.6; H, 5.1; N, 7.9%; C9H9 NO3 requires: C, 60.3; H, 5.06; N, NMR): 3.36(2H,d), 5.1(2H,m), 5.98(1H,m), 6.97(1H,d), 8.0(2H,m); m/z 197 (M+NH4).
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
AF Olea, L Espinoza, C Sedan, M Thomas, R Martínez… - Molecules, 2019 - mdpi.com
Phytophthora cinnamomi is a phytopathogen that causes extensive damage in different crops, and therefore, produces important economic losses all around the world. Chemical …
Number of citations: 10 www.mdpi.com
S Fujisawa, T Atsumi, Y Kadoma, H Sakagami - Toxicology, 2002 - Elsevier
To clarify the possible link between radicals and the cytotoxicity of eugenol-related compounds, 2-allyl-4-X-phenols (2-allyl-4-chlorophenol (1), 2-allyl-4-phenylphenol (2), 2-allyl-4-…
Number of citations: 348 www.sciencedirect.com
N Chéron, L El Kaïm, L Grimaud… - … –A European Journal, 2011 - Wiley Online Library
… (6), 2-vinyl-4-nitrophenol (7), 2-allyl-4-nitrophenol (8) and 2-chloro-4-nitrophenol (15). All the … -vinyl-4-nitrophenol (7) and the 2-allyl-4-nitrophenol (8), when considering the temperature, …
T Sahraeian, DS Kulyk, JP Fernandez… - Analytical …, 2022 - ACS Publications
… 2-allyl-4-nitrophenol; capturing the Claisen rearrangement intermediate of allyl p-tolyl ether to 2-allyl-4-nitrophenol… )-4-nitrobenzene and 2-allyl-4-nitrophenol; ruling out the role of glass …
Number of citations: 2 pubs.acs.org
Y Kadoma, T Atsumi, N Okada, M Ishihara, I Yokoe… - Molecules, 2007 - mdpi.com
The radical-scavenging activities of the synthetic antioxidants 2-allyl-4-X-phenol (X=NO 2 , Cl, Br, OCH 3 , COCH 3 , CH 3 , t-(CH 3 ) 3 , C 6 H 5 ) and 2,4-dimethoxyphenol, and the …
Number of citations: 20 www.mdpi.com
Y Ohkatsu, T Matsuura, M Yamato - Polymer degradation and stability, 2003 - Elsevier
Phenolic antioxidants are well known for trapping peroxy radicals to prevent organic materials from oxidative degradation. It is also important, however, to trap alkyl radicals for …
Number of citations: 46 www.sciencedirect.com
M Mousavian, SJ Alavi, R Rahbarian… - Iranian Journal of …, 2020 - ncbi.nlm.nih.gov
Objective (s): Allylbenzenes have been recently developed as inhibitors of lipoxygenases. They decrease peroxidation activity via mimicking 1, 4-unsaturated bonds of fatty acids by …
Number of citations: 3 www.ncbi.nlm.nih.gov
SJ Alavi, SM Seyedi, S Saberi, H Safdari… - Drug Development …, 2021 - Wiley Online Library
In this study, a series of mono‐ and diallylphenol derivative were designed, synthesized, and evaluated as potential human 15‐lipoxygenase‐1 (15‐hLOX‐1) inhibitors. Radical …
Number of citations: 1 onlinelibrary.wiley.com
L El Kaïm, L Grimaud - Molecular diversity, 2010 - Springer
… When dealing with p-nitrophenols, the coupling shows a strong dependence toward substituents on the ortho position: if the lack of reactivity of 2-methyl or 2-allyl-4-nitrophenol indi…
Number of citations: 71 link.springer.com
L El Kaim, L Grimaud - Tetrahedron, 2009 - Elsevier
… ), methoxy, or chloro substituents are tolerated with a wide range of isocyanides, amines, and aldehydes, simple alkyl derivatives such as 2-methyl-4-nitrophenol or 2-allyl-4-nitrophenol …
Number of citations: 293 www.sciencedirect.com

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